5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-2-17-9-5-7(3-4-8(9)14)6-10-11(15)13-12(16)18-10/h3-6,14H,2H2,1H3,(H,13,15,16)/b10-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFKYUIYCWNLNL-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antioxidant properties. This compound is characterized by its unique structure, which includes a thiazolidine ring and various substituents that may influence its biological efficacy.
- Molecular Formula : C₁₂H₁₁N O₄S
- Molecular Weight : 265.29 g/mol
- CAS Number : 1055980-74-9
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including this compound. Research indicates that compounds in this category can induce apoptosis in various cancer cell lines through multiple mechanisms.
- Cytotoxicity : In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and K562 (leukemia) cells. For instance, IC₅₀ values for related thiazolidine derivatives ranged from 8.5 µM to 25.6 µM against different cell lines, indicating a strong potential for therapeutic applications .
- Mechanism of Action : The anticancer activity of thiazolidine derivatives is often attributed to their ability to induce apoptosis via both intrinsic and extrinsic pathways. This involves the activation of caspases and the modulation of apoptotic signaling pathways .
Antioxidant Activity
Thiazolidine derivatives are also noted for their antioxidant properties. Compounds like this compound have been evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation.
- Antiradical Activity : Studies have shown that certain derivatives exhibit potent antiradical activity comparable to established antioxidants . The structure of these compounds plays a crucial role in their electron-donating capacity.
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of various thiazolidine derivatives, highlighting their IC₅₀ values against different cancer cell lines:
| Compound Name | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 10.5 | Apoptosis induction |
| Compound B | K562 | 12.7 | Caspase activation |
| Compound C | MDA-MB-361 | 21.5 | Intrinsic pathway modulation |
| This compound | HeLa | To be determined | To be elucidated |
Study on Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers synthesized several thiazolidine derivatives and evaluated their cytotoxic effects on multiple cancer cell lines. Among them, the compound similar to this compound exhibited promising results with an IC₅₀ value significantly lower than that of standard chemotherapeutics like cisplatin . This suggests that further exploration into dosage and administration could yield beneficial outcomes in clinical settings.
Study on Antioxidant Properties
Another research effort focused on evaluating the antioxidant capacity of new thiazolidine derivatives compared to traditional antioxidants. The findings indicated that these compounds not only scavenge free radicals effectively but also enhance cellular defense mechanisms against oxidative stress .
Scientific Research Applications
Antidiabetic Applications
Thiazolidinediones, including derivatives like 5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione, are known for their antihyperglycemic properties. They act primarily by enhancing insulin sensitivity and regulating glucose metabolism.
- Mechanism of Action : These compounds activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism. This activation leads to improved insulin sensitivity and reduced plasma glucose levels .
- Case Studies : Research has highlighted the effectiveness of thiazolidinedione derivatives in reducing blood glucose levels in diabetic models. For instance, studies have shown that certain thiazolidinedione derivatives exhibit significant antidiabetic activity compared to standard treatments like pioglitazone .
Anticancer Properties
The anticancer potential of thiazolidinediones is another significant area of research. Compounds like this compound have demonstrated promising activity against various cancer cell lines.
- In Vitro Studies : Several studies have reported that thiazolidinedione derivatives exhibit cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and CEM (T lymphocyte leukemia). The IC50 values for these compounds often range from low micromolar concentrations, indicating potent activity .
- Mechanisms : The anticancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation through various pathways, including modulation of cell cycle regulators and pro-apoptotic factors .
Antimicrobial Activity
The antimicrobial properties of thiazolidinediones have also been explored extensively. The compound has shown effectiveness against a range of microbial pathogens.
- Spectrum of Activity : Research indicates that derivatives like this compound possess antibacterial and antifungal properties. These compounds have been tested against both Gram-positive and Gram-negative bacteria as well as fungi .
- Case Studies : In one study, various thiazolidinedione derivatives were synthesized and screened for antimicrobial activity, revealing significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli .
Tyrosinase Inhibition
Another noteworthy application of this compound is its potential as a tyrosinase inhibitor.
- Importance : Tyrosinase is a key enzyme in melanin biosynthesis; thus, its inhibition can be beneficial in treating hyperpigmentation disorders such as melasma and age spots .
- Research Findings : Studies have demonstrated that certain thiazolidinedione derivatives exhibit potent inhibitory effects on tyrosinase activity both in vitro and in vivo. This suggests their potential use in cosmetic formulations aimed at skin lightening .
Summary Table of Applications
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Benzylidene Group
The biological and chemical properties of TZD derivatives are highly dependent on the substituents attached to the benzylidene moiety. Below is a comparative analysis:
Table 1: Substituent Effects on TZD Derivatives
Key Observations :
- Electron-Donating Groups (e.g., -OCH₃, -OCH₂CH₃) : Enhance antioxidant activity by stabilizing radical intermediates. For example, 5-(4-methoxybenzylidene)-TZD derivatives exhibit significant DPPH scavenging activity .
- The 3-nitro derivative () may exhibit enhanced reactivity but reduced solubility .
- Thioxo Modification : Replacement of the 2,4-dione with a thioxo group (as in ) alters hydrogen-bonding capacity and may affect target binding .
Core Modifications in the TZD Scaffold
Modifications to the TZD core influence both synthetic pathways and bioactivity:
Table 2: Core Modifications in TZD Derivatives
Key Observations :
- Aminoethyl side chains (e.g., in ) improve solubility and enable interactions with charged biological targets, such as bacterial enzymes .
Antidiabetic Activity:
- Thiazolidinediones are well-known for their antidiabetic properties via PPAR-γ activation.
Antimicrobial and Antitubercular Activity:
- Derivatives with nitro () or methoxy groups () exhibit antitubercular activity against Mycobacterium tuberculosis. Compound 95 (5-(4-methoxybenzylidene)-TZD) showed comparable efficacy to streptomycin .
Antioxidant Activity:
Preparation Methods
Knoevenagel Condensation: Core Mechanism
The synthesis of this compound follows the Knoevenagel condensation mechanism, which involves the nucleophilic attack of the active methylene group in thiazolidine-2,4-dione on the carbonyl carbon of 3-ethoxy-4-hydroxybenzaldehyde. This reaction forms a conjugated enone system, stabilized by the electron-withdrawing thiazolidinedione ring.
Reaction Equation:
The choice of catalyst and solvent critically affects reaction efficiency. For instance, piperidinium acetate in toluene facilitates high yields (>80%) under reflux conditions, while ammonium acetate in solvent-free, mechanochemical grinding offers an eco-friendly alternative with comparable efficacy.
Industrial-Scale Preparation Methods
Conventional Solvent-Based Synthesis
Protocol (Adapted from WO2009148195A1):
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Reactants:
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3-Ethoxy-4-hydroxybenzaldehyde (1.0 equiv)
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Thiazolidine-2,4-dione (1.2 equiv)
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Toluene (solvent, 20 mL/g aldehyde)
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Piperidinium benzoate (5 mol%)
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Procedure:
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Combine reactants and catalyst in toluene.
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Reflux at 110–120°C for 5–7 hours under nitrogen.
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Cool to room temperature, add methanol (10% v/v), and stir for 30 minutes.
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Filter and recrystallize from ethanol/water (3:1).
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Green Chemistry Approach
Protocol (Adapted from Tandfonline):
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Reactants:
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3-Ethoxy-4-hydroxybenzaldehyde (1.0 equiv)
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Thiazolidine-2,4-dione (1.1 equiv)
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Anhydrous ammonium acetate (10 mol%)
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Procedure:
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Grind reactants and catalyst in a mortar for 15–20 minutes.
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Wash the solid product with cold ethanol.
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Dry under vacuum at 50°C.
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Yield: 72–76%
Purity (HPLC): >95%
Optimization Strategies and Comparative Analysis
Catalyst Selection
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Piperidinium acetate | Toluene | 110–120 | 85 | 98 |
| Pyrrolidine | Methanol | 65–70 | 70 | 92 |
| Ammonium acetate | Solvent-free | 25 (grinding) | 76 | 95 |
Key Observations:
Solvent Impact
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 2.4 | 5 | 85 |
| Methanol | 32.7 | 8 | 70 |
| Ethanol | 24.3 | 6 | 75 |
Polar protic solvents (e.g., methanol) slow the reaction due to stabilization of the carbonyl group, whereas non-polar solvents (e.g., toluene) favor faster condensation.
Spectroscopic Characterization
1^11H NMR (300 MHz, DMSO-d6_66)
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δ 7.72 (s, 1H): Vinyl proton (C=CH)
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δ 7.40–7.43 (d, 2H): Aromatic protons (C6 and C5)
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δ 6.90–6.93 (d, 2H): Aromatic protons (C2 and C3)
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δ 4.10 (q, 2H): Ethoxy group (-OCHCH)
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δ 1.35 (t, 3H): Ethoxy methyl group (-CH)
HPLC Analysis
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Column: C18 (ODS)
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Mobile Phase: Acetonitrile/0.1 M ammonium acetate/acetic acid (25:25:1)
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Retention Time: 8.2 minutes
Challenges and Industrial Scalability
Byproduct Formation
Q & A
Q. What are the established synthetic routes for 5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione, and how do reaction conditions influence yield?
The synthesis typically involves two key steps:
- Thiazolidine-2,4-dione core formation : Reaction of α-haloketones (e.g., 2-chloroacetic acid) with thiourea under acidic reflux conditions (4 N HCl) to form the thiazolidine-2,4-dione scaffold .
- Benzylidene introduction : Knoevenagel condensation between the thiazolidine-2,4-dione and 3-ethoxy-4-hydroxybenzaldehyde, using sodium acetate in glacial acetic acid as a catalyst. Reaction temperature (70–90°C) and solvent polarity (ethanol or DMF) critically impact stereoselectivity and yield .
- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- 1H/13C NMR : Confirm Z-configuration of the benzylidene group (δ 7.8–8.2 ppm for the olefinic proton) and aromatic substituents .
- IR spectroscopy : Detect C=O stretching (1700–1750 cm⁻¹) and C=S (1250–1300 cm⁻¹) vibrations .
- HPLC-MS : Quantify purity (>98%) and molecular ion peaks (e.g., m/z 319.3 for [M+H]+) .
- Melting point analysis : Consistency in melting range (e.g., 270–272°C) validates crystallinity .
Q. How is the thiazolidine-2,4-dione core linked to biological activity in preliminary screenings?
The core acts as a pharmacophore for PPAR-γ modulation, which is implicated in antidiabetic and anti-inflammatory pathways. Preliminary assays show:
- Antimicrobial activity : MIC values of 12.5–25 µg/mL against S. aureus and E. coli .
- Antioxidant potential : DPPH radical scavenging with IC50 ~50 µM, attributed to the 4-hydroxyphenyl group .
Q. What solvent systems are optimal for solubility and stability during in vitro assays?
- Polar aprotic solvents : DMSO (10–20 mM stock solutions) for cellular assays.
- Aqueous buffers : Phosphate-buffered saline (PBS) with 0.1% Tween-80 enhances solubility for kinetic studies .
- Avoid prolonged exposure to light or moisture to prevent hydrolysis of the thiazolidine ring .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production while retaining stereochemical integrity?
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 hrs) and improves yield (85% vs. 60%) by enhancing condensation efficiency .
- Continuous flow reactors : Minimize side products (e.g., E-isomers) through precise temperature control .
- Catalyst screening : Substituting sodium acetate with piperidine or morpholine increases regioselectivity in benzylidene formation .
Q. How do researchers resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Metabolic stability analysis : Use hepatic microsomes to assess if discrepancies arise from rapid compound degradation .
- Target specificity profiling : Kinase inhibition panels (e.g., Eurofins) identify off-target effects that may skew results .
Q. What structural modifications enhance the compound’s pharmacokinetic profile?
- Substituent effects :
- 3-Ethoxy group : Increases metabolic stability by reducing CYP450-mediated oxidation .
- 4-Hydroxy group : Methylation improves blood-brain barrier penetration but reduces antioxidant activity .
- Pro-drug strategies : Esterification of the 4-hydroxy group enhances oral bioavailability (e.g., acetyl derivatives) .
Q. What experimental models elucidate its mechanism of action in metabolic disorders?
- PPAR-γ transactivation assays : Luciferase reporter systems in HEK293 cells confirm agonist activity (EC50 ~1 µM) .
- Adipocyte differentiation models : 3T3-L1 cells treated with 10 µM compound show 2-fold increase in lipid accumulation vs. controls .
- In vivo hyperglycemic models : Streptozotocin-induced diabetic rats exhibit 30% reduction in fasting glucose at 50 mg/kg/day .
Q. How can computational modeling guide the design of derivatives with improved binding affinity?
- Molecular docking (AutoDock Vina) : Predict interactions with PPAR-γ’s ligand-binding domain (LBD), highlighting key residues (e.g., Tyr473, His449) .
- QSAR studies : Hammett constants (σ) for benzylidene substituents correlate with IC50 values (R² = 0.89) .
- MD simulations : Assess stability of the compound-LBD complex over 100 ns trajectories to prioritize derivatives .
Q. What strategies mitigate solubility limitations in preclinical studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
